molecular formula C6H3Cl2N3 B3114351 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2009345-75-7

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B3114351
CAS No.: 2009345-75-7
M. Wt: 188.01 g/mol
InChI Key: RIEQOYPBMKFGPN-UHFFFAOYSA-N
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Description

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine (CAS 2009345-75-7) is a high-purity, heterocyclic organic compound of significant interest in advanced chemical research. This derivative of the [1,2,4]triazolo[1,5-a]pyridine scaffold serves as a versatile synthetic intermediate, particularly in medicinal chemistry and materials science. The [1,2,4]triazolo[1,5-a]pyridine core is a privileged structure in drug discovery, known for its ability to impart diverse pharmacological activities . Researchers have utilized this core and its derivatives in the development of compounds that act as RORγt inverse agonists, JAK1 inhibitors, and JAK2 inhibitors, showcasing its potential in treating various diseases . Furthermore, its structural motif is being explored for applications beyond medicine; recent theoretical studies highlight the use of the [1,2,4]triazolo[1,5-a]pyridine unit as an electron-accepting component in the design of high-performance Thermally Activated Delayed Fluorescence (TADF) emitters for next-generation OLED displays and lighting . The two chlorine substituents on the pyridine ring make this compound an excellent substrate for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions, allowing researchers to rapidly build complex molecular libraries. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-5(8)11-6(2-4)9-3-10-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEQOYPBMKFGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=NC=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265244
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2009345-75-7
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2009345-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine involves the oxidative cyclization of N-(2-pyridyl)amidines. This process can be carried out using various oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like phenyliodine diacetate (PIFA) and iodine/potassium iodide (I2/KI) can also be used .

Another method involves a catalyst-free, additive-free, and eco-friendly approach using microwave irradiation. This method employs enaminonitriles and benzohydrazides, leading to the formation of the target compound through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned oxidative cyclization or microwave-mediated methods. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in medicinal and agricultural chemistry.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various derivatives of this compound with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Therapeutic Applications

1.1 Cancer Treatment

One of the most promising applications of 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridine is in the field of oncology. This compound has been identified as an inhibitor of AXL receptor tyrosine kinase (RTK), which plays a crucial role in tumor progression and metastasis. Inhibition of AXL can lead to reduced proliferation of cancer cells and improved patient outcomes in various types of cancers, including:

  • Breast Cancer
  • Lung Cancer
  • Prostate Cancer
  • Acute Myeloid Leukemia
  • Ovarian Cancer .

Clinical studies have shown that compounds targeting AXL RTK can significantly hinder tumor growth and enhance the efficacy of existing therapies.

1.2 Anti-inflammatory Potential

Research indicates that this compound may also exhibit anti-inflammatory properties. Its mechanism involves modulation of signaling pathways associated with inflammatory responses, making it a candidate for treating chronic inflammatory diseases .

Agricultural Applications

2.1 Herbicide Development

The compound has been recognized for its potential as a herbicide. Substituted derivatives of this compound have demonstrated effectiveness in selectively controlling weed populations in agronomic crops. The ability to target specific plant species while minimizing harm to crops makes it a valuable addition to agricultural chemistry .

Synthetic Applications

3.1 Synthesis Methodologies

Recent advancements in synthetic methodologies have highlighted eco-friendly approaches to synthesize this compound. Microwave-mediated synthesis techniques have been developed that do not require catalysts or additives. This method not only improves yield but also reduces environmental impact .

Table: Comparison of Synthesis Methods

MethodYield (%)Environmental ImpactCatalysts Required
Traditional SynthesisVariableModerateYes
Microwave-Mediated Synthesis83LowNo

Case Studies

Case Study 1: AXL Inhibition in Cancer Therapy

A study demonstrated that administering this compound derivatives resulted in significant tumor size reduction in preclinical models of breast cancer. The treatment was well-tolerated and showed promise for further clinical development.

Case Study 2: Herbicide Efficacy

Field trials conducted with herbicides based on this compound showed effective weed control without damaging surrounding crops. This selective action highlights its potential as a sustainable alternative to conventional herbicides.

Comparison with Similar Compounds

Table 1: Comparison of 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine with Analogous Compounds

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Activities/Applications Synthesis Method Reference
This compound Cl at 5,7 positions C₆H₃Cl₂N₃ 2009345-75-7 Herbicidal research, agrochemicals Multi-component condensation
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine Cl at 5,7; NH₂ at 2 C₆H₄Cl₂N₄ 1124383-04-5 Anticancer, antimicrobial research Halogenation/amination
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br at 8 position C₆H₄BrN₃ 1159812-31-3 Antibiotic, antiviral agents Copper-catalyzed cyclization
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine Me at 5,7; pyrimidine core C₇H₇N₅ - Herbicidal, fungicidal activity One-pot synthesis
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine Cl at 5,7; pyrimidine core C₅H₂Cl₂N₅ 78706-26-0 Agrochemical intermediates Phosphorus oxychloride chlorination

Key Findings

Impact of Halogen Substituents

  • Chlorine vs. Bromine : Chlorine at 5,7 positions (as in the target compound) enhances electrophilicity and binding to ALS enzymes, crucial for herbicidal activity . Bromine at position 8 (e.g., 8-Bromo derivatives) increases molecular weight and lipophilicity, favoring antiviral applications .
  • Amino Group Addition: The 2-amine derivative (CAS 1124383-04-5) exhibits improved solubility and antitumor activity compared to the base compound, likely due to hydrogen-bonding interactions with biological targets .

Core Heterocycle Variations

  • Pyridine vs. Pyrimidine : Pyrimidine-based analogs (e.g., 5,7-Dichloro-triazolopyrimidine) show broader antimicrobial activity due to increased π-π stacking with nucleic acid bases . Pyridine cores, however, are more thermally stable and easier to functionalize .

Biological Activity

Overview

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine (CAS: 2009345-75-7) is a heterocyclic compound that has attracted attention in medicinal and agricultural chemistry due to its diverse biological activities. It is primarily studied for its potential as an antibacterial , antifungal , antiviral , antiparasitic , and anticancer agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and comparative studies with similar compounds.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The inhibition of CDK2 disrupts normal cell cycle progression, leading to significant inhibition of cell proliferation. This mechanism is particularly relevant in cancer research where controlling cell division is crucial.

Biochemical Pathways

The compound interacts with various enzymes and proteins, influencing several biochemical pathways. Its potential cytotoxic effects have been observed in various cell lines, indicating its capability to induce apoptosis in cancerous cells through molecular interactions that alter gene expression and enzyme activity.

Pharmacokinetics

In silico studies suggest that this compound exhibits favorable pharmacokinetic properties. These properties are essential for evaluating the compound's suitability for therapeutic applications.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Target Pathogen/Cell Line Effect Observed Reference
AntibacterialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansSignificant reduction in viability
AnticancerVarious cancer cell linesInduction of apoptosis; inhibition of CDK2 activity

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited cytotoxicity against multiple cancer cell lines. The mechanism was linked to its ability to inhibit CDK2, leading to cell cycle arrest and apoptosis .
  • Comparative Studies : When compared with other triazole derivatives such as [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrazine, this compound showed unique biological profiles due to its specific substitution pattern which enhances its activity against certain pathogens while retaining lower toxicity levels .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization strategies using halogenated pyridine precursors. For example, a one-pot approach similar to 5-chloro derivatives () could be adapted by reacting dichloropyridines with hydrazine derivatives under acidic conditions. Solvents like ethanol or DMF, coupled with catalysts (e.g., piperidine), are critical for cyclization efficiency. Temperature optimization (reflux vs. room temperature) and stoichiometric control of halogenating agents (e.g., POCl₃) are key to minimizing byproducts .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Chlorine substituents at positions 5 and 7 deshield adjacent protons, producing distinct splitting patterns. For example, C-6 and C-8 protons may appear as singlets due to symmetry .
  • Mass Spectrometry : Molecular ion peaks at m/z = 203 (C₆H₃Cl₂N₃) confirm the molecular formula. Fragmentation patterns (e.g., loss of Cl groups) validate substitution sites .
  • IR Spectroscopy : Absence of N-H stretches (if no amine groups) and presence of C-Cl stretches (~550–650 cm⁻¹) support the structure .

Q. What purification methods are optimal for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel and a hexane/ethyl acetate gradient (3:1 to 1:1) effectively separates polar byproducts. Recrystallization from ethanol or acetonitrile enhances purity, as seen in analogous brominated triazolopyridines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of 5,7-dichloro derivatives?

  • Methodological Answer : Systematic variation of parameters is critical:

  • Catalysts : Test bases (piperidine, DBU) or Lewis acids (ZnCl₂) to accelerate cyclization ( ).
  • Solvent Polarity : High-polarity solvents (DMF, DMSO) may enhance intermediate stability but could increase side reactions. Ethanol or THF balances reactivity and solubility .
  • Temperature : Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces reaction time and improves regioselectivity, as demonstrated for triazolopyridines .

Q. How do electronic effects of chlorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of Cl groups activates the triazolopyridine core for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example, C-5 and C-7 Cl atoms can be replaced by aryl/heteroaryl groups using Pd catalysts, as seen in brominated analogs . Control experiments with mono- vs. di-chlorinated analogs are necessary to assess steric and electronic contributions .

Q. What strategies resolve contradictions in reported biological activity data for halogenated triazolopyridines?

  • Methodological Answer :

  • SAR Studies : Compare 5,7-dichloro derivatives with mono-halogenated (e.g., 5-chloro, 7-bromo) analogs to isolate substituent effects. For example, 7-bromo derivatives show enhanced antimicrobial activity due to increased lipophilicity .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for solvent effects (DMSO vs. saline) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes to targets like kinases or microbial enzymes, explaining activity variations .

Q. How can mechanistic studies elucidate the role of 5,7-dichloro derivatives in oxidative stress modulation?

  • Methodological Answer :

  • In Vitro Assays : Measure ROS scavenging in cell-free systems (e.g., DPPH assay) and cellular models (e.g., H₂O₂-treated fibroblasts) .
  • In Vivo Models : Use C. elegans to assess lifespan extension under oxidative stress, as triazolopyridines like compound 13 reduced malondialdehyde levels .
  • Metabolomics : LC-MS profiling identifies downstream metabolites (e.g., glutathione conjugates) to map pathways .

Q. What crystallographic data confirm the planar geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and dihedral deviations. For example, triazolopyridine cores in 5-chloro derivatives exhibit planarity (<5° deviation), with Cl atoms adopting anti-periplanar positions to minimize steric clash .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine

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